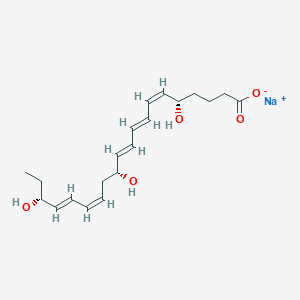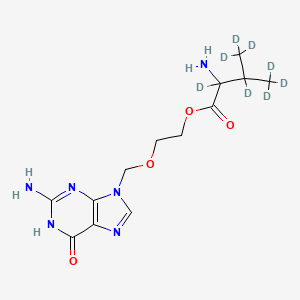
L-Valacyclovir-d8 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Valacyclovir-d8 Hydrochloride is a deuterated form of L-Valacyclovir, which is an antiviral medication used to treat infections caused by herpes viruses, including herpes simplex virus types 1 and 2, and varicella-zoster virus . The compound is often used as an internal standard in mass spectrometry for the quantification of L-Valacyclovir .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Valacyclovir-d8 Hydrochloride involves the esterification of acyclovir with L-valine, followed by the incorporation of deuterium atoms. The reaction typically requires the use of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and the reaction conditions include controlled temperature and pH .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
L-Valacyclovir-d8 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like permanganate.
Hydrolysis: It is rapidly hydrolyzed to acyclovir and L-valine in the body.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions
Oxidation: Permanganate in alkaline conditions.
Hydrolysis: Enzymatic hydrolysis in the presence of esterases.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of acyclovir.
Hydrolysis: Acyclovir and L-valine.
Substitution: Substituted acyclovir derivatives.
Wissenschaftliche Forschungsanwendungen
L-Valacyclovir-d8 Hydrochloride is widely used in scientific research, including:
Chemistry: As an internal standard in mass spectrometry for the quantification of L-Valacyclovir.
Biology: Studying the pharmacokinetics and metabolism of antiviral drugs.
Medicine: Researching the efficacy and safety of antiviral treatments.
Industry: Quality control and validation of pharmaceutical formulations.
Wirkmechanismus
L-Valacyclovir-d8 Hydrochloride is a prodrug that is rapidly converted to acyclovir in the body. Acyclovir is then phosphorylated by viral thymidine kinase to acyclovir monophosphate, which is further converted to acyclovir triphosphate by cellular enzymes . Acyclovir triphosphate inhibits viral DNA polymerase, preventing viral DNA synthesis and replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acyclovir: The active form of L-Valacyclovir, used to treat herpes infections.
Valacyclovir: The non-deuterated form of L-Valacyclovir.
Ganciclovir: Another antiviral drug used to treat cytomegalovirus infections.
Uniqueness
L-Valacyclovir-d8 Hydrochloride is unique due to the incorporation of deuterium atoms, which makes it an ideal internal standard for mass spectrometry. This deuteration provides enhanced stability and allows for precise quantification of L-Valacyclovir in various biological samples .
Eigenschaften
Molekularformel |
C13H20N6O4 |
|---|---|
Molekulargewicht |
332.39 g/mol |
IUPAC-Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoate |
InChI |
InChI=1S/C13H20N6O4/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20)/i1D3,2D3,7D,8D |
InChI-Schlüssel |
HDOVUKNUBWVHOX-SKJDFIQESA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N |
Kanonische SMILES |
CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


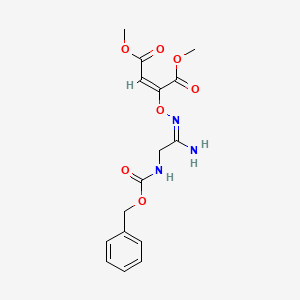

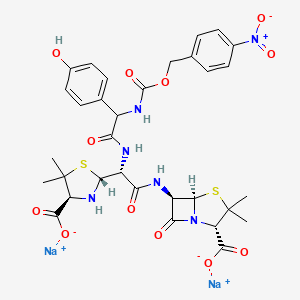
![1-(Benzenesulfonyl)-4-[(4-chlorophenoxy)methyl]benzene](/img/structure/B13857390.png)
![2-[(4-Acetylpiperazin-1-yl)methyl]-5-ethyl-7-phenylthieno[3,2-c]pyridin-4-one](/img/structure/B13857395.png)
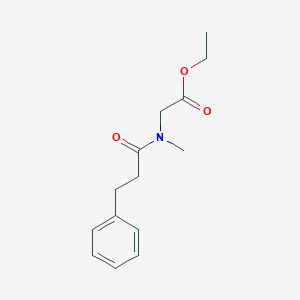

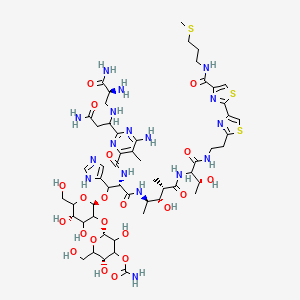
![(4S)-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one](/img/structure/B13857420.png)
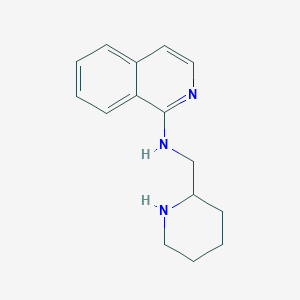
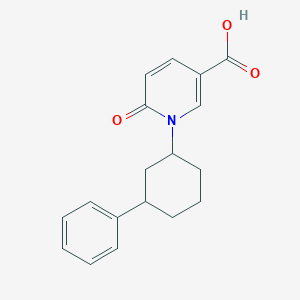
![5-[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic Acid (1-methylethyl,propyl) Ester 5-Oxide Fumarate; nPOC-POC PMPA Fumarate](/img/structure/B13857436.png)
![3-Ethoxy-3-[4-[(6-methoxypyridin-2-yl)methoxy]phenyl]propanoic acid](/img/structure/B13857449.png)
